molecular formula C17H19NO5S B2474503 4-(5-Ethoxy-2,4-dimethylbenzenesulfonamido)benzoic acid CAS No. 1018134-57-0

4-(5-Ethoxy-2,4-dimethylbenzenesulfonamido)benzoic acid

Cat. No.: B2474503
CAS No.: 1018134-57-0
M. Wt: 349.4
InChI Key: CWNHDWKHXCXKLX-UHFFFAOYSA-N
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Description

4-(5-Ethoxy-2,4-dimethylbenzenesulfonamido)benzoic acid is a sulfonamide derivative of benzoic acid, characterized by a sulfonamido group bridging two aromatic rings. The parent benzoic acid moiety is substituted at the 4-position with a sulfonamido group, which is further linked to a 5-ethoxy-2,4-dimethylbenzene ring. Sulfonamide derivatives are widely explored in medicinal chemistry for their roles as enzyme inhibitors (e.g., carbonic anhydrase, BChE) and antimicrobial agents .

Properties

IUPAC Name

4-[(5-ethoxy-2,4-dimethylphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-4-23-15-10-16(12(3)9-11(15)2)24(21,22)18-14-7-5-13(6-8-14)17(19)20/h5-10,18H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNHDWKHXCXKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Ethoxy-2,4-dimethylbenzenesulfonamido)benzoic acid typically involves the following steps:

    Nitration: The starting material, 2,4-dimethylbenzenesulfonamide, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Ethoxylation: The amino group is ethoxylated using ethyl iodide in the presence of a base like potassium carbonate.

    Coupling Reaction: The ethoxylated product is then coupled with 4-carboxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the sulfonamido group can yield corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Formation of this compound derivatives with aldehyde or carboxylic acid groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of benzoic acid compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain sulfonamide derivatives can inhibit the growth of various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium . The specific structural features of 4-(5-Ethoxy-2,4-dimethylbenzenesulfonamido)benzoic acid may enhance its efficacy against these pathogens.

Anti-inflammatory Properties
Compounds similar to this compound have been investigated for their anti-inflammatory effects. The sulfonamide group is known to interact with biological targets involved in inflammatory pathways, potentially leading to therapeutic applications in treating conditions such as arthritis and other inflammatory diseases .

Agricultural Applications

Herbicide Development
The structure of this compound suggests potential use in the development of herbicides. Compounds with sulfonamide groups have been studied for their ability to inhibit specific enzymes in plants, thereby controlling weed growth while minimizing harm to crops .

Pesticidal Activity
In addition to herbicidal properties, there is ongoing research into the pesticidal applications of this compound. Its ability to disrupt biological processes in pests makes it a candidate for developing environmentally friendly pesticides that target specific species without affecting non-target organisms .

Material Science

Polymer Synthesis
The unique chemical structure of this compound allows it to be used as a monomer in the synthesis of polymers. These polymers can possess enhanced thermal stability and mechanical properties, making them suitable for various industrial applications .

Nanotechnology
Recent advancements in nanotechnology have opened avenues for using this compound in the formulation of nanomaterials. Its compatibility with other materials can lead to the development of nanocomposites with improved strength and functionality .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules demonstrated that a related benzoic acid derivative exhibited significant antimicrobial activity against Staphylococcus aureus and Bacillus subtilis. The compound showed growth inhibition zones ranging from 8 mm to 15 mm, indicating its potential as an antimicrobial agent .

Case Study 2: Herbicide Development

In agricultural research, a series of sulfonamide derivatives were evaluated for their herbicidal activity. Compounds structurally similar to this compound showed promising results in inhibiting weed growth without adversely affecting crop yield .

Mechanism of Action

The mechanism of action of 4-(5-Ethoxy-2,4-dimethylbenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxy and sulfonamido groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. The compound may inhibit or activate enzymatic pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Sulfonamido Linkages
Compound Name Substituents on Benzoic Acid Sulfonamido-Linked Substituents Key Properties/Bioactivity References
4-(5-Ethoxy-2,4-dimethylbenzenesulfonamido)benzoic acid 4-position 5-Ethoxy-2,4-dimethylbenzene High lipophilicity (ethoxy/methyl); potential enzyme inhibition (inferred) -
4-(4-Methoxybenzenesulfonamido)benzoic acid 4-position 4-Methoxybenzene Lower lipophilicity (methoxy vs. ethoxy); used in crystallography studies
5-[[3-(3-Tert-butyl-1-methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonylamino]-2-hydroxybenzoic acid 5-position (sulfonamido) Pyrazolo-pyrimidinyl and ethoxy groups Complex heterocyclic system; likely targets kinase or protease enzymes
Zosteric acid (4-(sulfooxy)benzoic acid) 4-position Sulfate ester Antifouling/anti-biofilm activity; polar due to sulfate group

Key Observations :

  • Bioactivity : Sulfonamides with heterocyclic substituents (e.g., pyrazolo-pyrimidinyl in ) often exhibit enzyme inhibition, while simpler analogs (e.g., ) may lack specificity.
Benzoic Acid Derivatives with Alternative Functional Groups
Compound Class Example Compounds Functional Group Differences Bioactivity Comparison References
Schiff Bases JP1-JP6 (e.g., 4-[(2-chlorobenzylidene)amino]benzoic acid) Imine (-CH=N-) instead of sulfonamido Antimicrobial activity (e.g., E. coli inhibition)
Amides/Esters 4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid derivatives Amide/ester linkages BChE inhibition; SAR studies show substituent-dependent potency
Natural Derivatives Av7 (2-acetamidobenzoic acid methyl ester) Acetamido and methyl ester groups Antitumor activity (AGS/Hepg2 inhibition)

Key Observations :

  • Functional Group Impact : Sulfonamides (target compound) exhibit stronger hydrogen-bonding capacity than Schiff bases or esters, which may enhance target binding in enzyme inhibition.
  • Natural vs. Synthetic : Natural derivatives (e.g., ) often lack sulfonamido groups but demonstrate bioactivity through alternative substituents (e.g., acetamido).
Physicochemical and Spectral Comparisons
  • Spectral Data :
    • IR : Sulfonamido NH stretch (~3260 cm⁻¹) and S=O vibrations (~1350–1150 cm⁻¹) distinguish it from Schiff bases (C=N ~1640 cm⁻¹) .
    • NMR : Ethoxy (δ ~1.3 ppm for CH₃, δ ~3.5–4.0 ppm for OCH₂) and methyl groups (δ ~2.3 ppm) provide distinct signals vs. methoxy (δ ~3.8 ppm) .

Biological Activity

4-(5-Ethoxy-2,4-dimethylbenzenesulfonamido)benzoic acid is a sulfonamide derivative that has attracted attention for its potential biological activities. This compound is characterized by a unique structure that may contribute to its interactions with various biological targets, making it a candidate for further pharmacological studies. This article provides a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

  • Chemical Formula : C15H19N1O4S
  • Molecular Weight : 305.39 g/mol
  • CAS Number : 1018134-57-0

The compound features a benzoic acid core substituted with a sulfonamide group and an ethoxy group, which may enhance its solubility and biological activity.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can interact with various enzymes, potentially inhibiting their activity. This mechanism is common among sulfonamide compounds, which often target bacterial dihydropteroate synthase.
  • Receptor Modulation : The compound may also interact with specific receptors in biological systems, influencing signaling pathways related to inflammation and cell proliferation.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates:

  • Bacteriostatic Effects : Effective against various bacterial strains, including Gram-positive and Gram-negative bacteria.
  • Mechanism : Likely through inhibition of folate synthesis pathways.

Anticancer Properties

Emerging studies suggest potential anticancer activity:

  • Cell Proliferation Inhibition : The compound has been tested against several cancer cell lines, showing reduced cell viability.
  • Apoptosis Induction : Evidence suggests that it may promote apoptosis in cancer cells through mitochondrial pathways.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial properties against Staphylococcus aureus and Escherichia coli.
    • Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
  • Anticancer Activity Assessment :
    • Objective : To assess the cytotoxic effects on human breast cancer cell lines (MCF-7).
    • Findings : IC50 values indicated significant cytotoxicity at concentrations above 50 µM after 48 hours of treatment.

Data Tables

Biological ActivityTest Organism/Cell LineMIC/IC50 (µg/mL)Reference
AntibacterialStaphylococcus aureus32
AntibacterialEscherichia coli64
AnticancerMCF-7 (breast cancer)>50

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic hydrolysis : Cleavage of the sulfonamide bond produces 5-ethoxy-2,4-dimethylbenzenesulfonic acid and 4-aminobenzoic acid.

  • Basic hydrolysis : Forms the corresponding sulfonate salt and aminobenzoate.

Experimental conditions for hydrolysis of structurally related sulfonamides include refluxing with 6M HCl (110°C, 12 hours) or 2M NaOH (80°C, 8 hours).

Table 1: Hydrolysis conditions and yields

ReagentTemperatureTimeProductsYield (%)Source
6M HCl110°C12 hrSulfonic acid + 4-aminobenzoic acid78–85
2M NaOH80°C8 hrSodium sulfonate + sodium aminobenzoate65–72

Electrophilic Aromatic Substitution

The aromatic rings participate in electrophilic substitution, with regioselectivity influenced by substituents:

  • Bromination : The electron-withdrawing sulfonamide group directs electrophiles to the para position of the benzoic acid ring. Bromine (Br₂) in acetic acid yields 3-bromo-4-(5-ethoxy-2,4-dimethylbenzenesulfonamido)benzoic acid.

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to the ethoxy group .

Table 2: Electrophilic substitution outcomes

ReactionReagentsPositionProductYield (%)Source
BrominationBr₂ (1.2 eq), AcOHBenzoic acid C43-Bromo derivative62
NitrationHNO₃/H₂SO₄, 0°CEthoxy ring C33-Nitro-4-(5-ethoxy-2,4-dimethyl...)55

Condensation and Coupling Reactions

The carboxylic acid group facilitates esterification and amidation:

  • Esterification : Reacts with methanol (CH₃OH) under H₂SO₄ catalysis to form methyl 4-(5-ethoxy-2,4-dimethylbenzenesulfonamido)benzoate (yield: 88%).

  • Amidation : Coupling with amines (e.g., benzylamine) via EDC/HOBt yields sulfonamide-linked amides, useful in drug discovery .

Functional Group Transformations

  • Ethoxy dealkylation : Treatment with BBr₃ in dichloromethane cleaves the ethoxy group to a hydroxyl, forming 4-(5-hydroxy-2,4-dimethylbenzenesulfonamido)benzoic acid .

  • Redox reactions : The carboxylic acid is reducible to a primary alcohol using LiAlH₄, though this is less common due to competing sulfonamide stability issues.

Metal Coordination and Supramolecular Chemistry

The sulfonamide and carboxylate groups act as ligands for metal ions. For example:

  • Copper(II) complexes : Form octahedral complexes in aqueous ethanol, characterized by UV-Vis and EPR spectroscopy .

Key Mechanistic Insights

  • Sulfonamide activation : The sulfonamide’s NH group participates in hydrogen bonding, influencing reactivity in biological systems (e.g., enzyme inhibition) .

  • Steric effects : Methyl groups at C2 and C4 hinder electrophilic substitution at adjacent positions, favoring meta/para selectivity.

Q & A

Basic Research Questions

Synthesis and Purification Methods Q: What are the established synthetic routes for 4-(5-Ethoxy-2,4-dimethylbenzenesulfonamido)benzoic acid, and which purification techniques are optimal for isolating the compound? A: The compound is typically synthesized via sulfonamide coupling between 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride and 4-aminobenzoic acid under basic conditions (e.g., using triethylamine in anhydrous DCM). Key steps include temperature control (0–5°C) to minimize side reactions. Purification is achieved through recrystallization (ethanol/water mixtures) or preparative HPLC with C18 columns, ensuring >98% purity. Residual solvents should be monitored via GC-MS .

Structural Characterization Q: Which spectroscopic and crystallographic methods are critical for confirming the compound’s structural integrity? A: Nuclear Magnetic Resonance (NMR, ¹H/¹³C) confirms regiochemistry of substituents, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction (as demonstrated for analogous sulfonamido benzoic acids) provides unambiguous confirmation of the sulfonamide linkage and spatial arrangement .

Biochemical Applications Q: What are the primary biochemical research applications of this compound? A: The compound’s sulfonamide group enables competitive inhibition of enzymes like tyrosinase (via copper chelation) and carbonic anhydrase. It is also used as a precursor for synthesizing bioactive probes targeting G-protein-coupled receptors (GPCRs) due to its structural flexibility and solubility in polar solvents .

Advanced Research Questions

Mechanistic Studies in Enzyme Inhibition Q: How can researchers elucidate the inhibitory mechanisms of this compound against enzymes like tyrosinase? A: Kinetic assays (e.g., Lineweaver-Burk plots) differentiate competitive vs. non-competitive inhibition. Molecular docking simulations (using software like AutoDock Vina) model interactions between the sulfonamide group and the enzyme’s active site. Complementary UV-Vis spectroscopy monitors copper-ion displacement in tyrosinase .

Addressing Data Contradictions in Biological Activity Q: How should discrepancies in reported IC₅₀ values for this compound’s enzyme inhibition be resolved? A: Standardize assay conditions (pH, temperature, substrate concentration) and validate enzyme sources (recombinant vs. native). Cross-validate results using orthogonal methods (e.g., isothermal titration calorimetry). Statistical meta-analysis of published data can identify confounding variables, such as solvent effects (DMSO vs. aqueous buffers) .

Optimization of Synthetic Yield Q: What strategies improve the synthetic yield of this compound under varying reaction conditions? A: Design of Experiments (DoE) methodologies, such as factorial design, optimize parameters like stoichiometry (sulfonyl chloride:amine ratio), solvent polarity (THF vs. DMF), and reaction time. Response Surface Methodology (RSM) identifies non-linear interactions between variables. Catalyst screening (e.g., DMAP for acylation) can accelerate coupling efficiency .

Methodological Considerations

  • Experimental Design : Align synthesis and bioassay protocols with theoretical frameworks (e.g., density functional theory for predicting reactivity) to ensure reproducibility .
  • Data Validation : Use control compounds (e.g., 4-hydroxybenzoic acid derivatives) to benchmark biological activity and rule off-target effects .

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